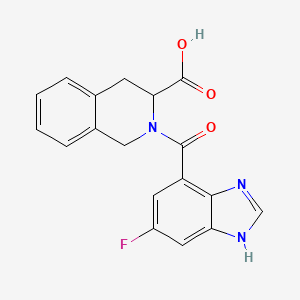![molecular formula C17H21ClN4O2 B7627481 1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7627481.png)
1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been extensively studied for its potential applications in the treatment of various diseases. In
Applications De Recherche Scientifique
1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea involves the inhibition of the enzyme cyclooxygenase-2 (this compound). This compound is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting this compound, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have anti-tumor effects in various cancer cell lines. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea is its potent inhibitory effect on this compound. This makes it a valuable tool for studying the role of this compound in various disease processes. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, and its use in animal models requires careful consideration of dosage and administration.
Orientations Futures
There are several future directions for research on 1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea. One area of research is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and cardiovascular disease. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases should also be explored.
Conclusion
This compound is a chemical compound that has shown great potential in scientific research. Its potent inhibitory effect on this compound makes it a valuable tool for studying the role of this compound in various disease processes. Its anti-inflammatory, analgesic, and antipyretic effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully explore the potential of this compound and its derivatives for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea involves the reaction of 4-chlorobenzylidene malononitrile with 3-hydroxytetrahydrofuran in the presence of a base to form an intermediate compound. This intermediate is then reacted with 1-(1-methylpyrazol-4-yl)ethylamine and urea to yield the final product. The synthesis of this compound has been well-established and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11(13-9-19-22(2)10-13)20-17(23)21-15-7-8-24-16(15)12-3-5-14(18)6-4-12/h3-6,9-11,15-16H,7-8H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFRJBAJOKJOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)NC2CCOC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-Chloro-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylsulfamoyl)phenoxy]acetamide](/img/structure/B7627409.png)
![2,2-difluoro-2-(1-hydroxycyclobutyl)-N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]acetamide](/img/structure/B7627416.png)
![[6-(Aminomethyl)-2-methylpyridin-3-yl]-(3-ethylpyrrolidin-1-yl)methanone](/img/structure/B7627420.png)
![N-[[4-(1,3-dioxolan-2-yl)phenyl]methyl]-3,4-dimethyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B7627424.png)
![1-[1-[2-(2,5-Difluorophenyl)acetyl]piperidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B7627431.png)
![4-[4-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7627434.png)
![5-[4-(2-Phenoxyethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B7627451.png)
![2-Morpholin-4-yl-1-[4-([1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazin-1-yl]ethanone](/img/structure/B7627452.png)
![1,5-dimethyl-4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]pyrrole-2-carbonitrile](/img/structure/B7627472.png)
![N-[(4-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627486.png)

![4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide](/img/structure/B7627502.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627504.png)

